2-Nitrobenzoic acid (CAS: 552-16-9) is an ortho-substituted aromatic carboxylic acid that serves as a highly specialized precursor in organic synthesis, pharmaceutical manufacturing, and materials science. Unlike its meta- and para-isomers, the proximity of the nitro and carboxyl groups in 2-nitrobenzoic acid induces significant steric and electronic interactions, fundamentally altering its acidity, thermal behavior, and solubility profile. These distinct physicochemical properties make it an irreplaceable building block for the synthesis of anthranilic acid derivatives, fused N,O-heterocycles, and bioinspired molecular electrets, where precise regiochemistry and specific processability parameters are strictly required.
Reported enhanced acidity (pKa context) supports deprotonation and carboxylate activation workflows.
Supports aqueous-phase synthesis and bioconjugation without co-solvent; solubility profile differs substantially from meta/para isomers.
Documented as a building block for 5HT2-D2 antagonist synthesis, a distinct procurement pathway from other nitrobenzoic acid isomers.
Substituting 2-nitrobenzoic acid with 4-nitrobenzoic acid or 3-nitrobenzoic acid is structurally and operationally unfeasible in targeted workflows. The 'ortho effect' forces the carboxyl group out of the aromatic plane, increasing its acidity by over an order of magnitude compared to the para-isomer, which drastically shifts the required pH for salt formation and biphasic extractions [1]. Thermally, 2-nitrobenzoic acid melts nearly 92 °C lower than 4-nitrobenzoic acid, rendering high-temperature crystallization and melt-processing protocols designed for the para-isomer ineffective . Furthermore, in the synthesis of quinolones or anthranilic acids, the strictly ortho relationship is an absolute geometric requirement for intramolecular reductive cyclization; generic isomers cannot undergo these ring-closing transformations [2].
pKa differs by more than one unit between ortho and meta/para isomers; deprotonation pH and salt formation conditions may not transfer directly.
Aqueous solubility varies by an order of magnitude among isomers; dissolution and workup protocols designed for one isomer may fail with another.
Documented pharmaceutical intermediate utility (5HT2-D2 antagonists) is associated with the ortho isomer; meta/para isomers serve different industrial roles and may not align with target API pathways.
The ortho-positioning of the nitro group creates steric hindrance that twists the carboxylate group out of the benzene ring's plane, disrupting cross-conjugation and stabilizing the anion. This results in a dissociation constant (Ka) of 6.1 × 10^-3 (pKa ~2.21), making 2-nitrobenzoic acid substantially more acidic than 4-nitrobenzoic acid (Ka = 3.93 × 10^-4, pKa ~3.41) .
| Evidence Dimension | Acid dissociation constant (Ka / pKa) |
| Target Compound Data | Ka = 6.1 × 10^-3 (pKa ~2.21) |
| Comparator Or Baseline | 4-Nitrobenzoic acid (Ka = 3.93 × 10^-4, pKa ~3.41) |
| Quantified Difference | ~15-fold higher acidity (1.2 pKa units) |
| Conditions | Aqueous solution, 18-25 °C |
This significant acidity difference dictates the selection of bases and buffering conditions during salt formation, esterification, and phase-transfer extractions.
2-Nitrobenzoic acid exhibits a melting point of 148 °C, which is dramatically lower than that of its para-isomer, 4-nitrobenzoic acid (240 °C). This lower melting point reflects a less tightly packed crystal lattice due to the lower symmetry and steric bulk of the ortho-substitution .
| Evidence Dimension | Melting point |
| Target Compound Data | 148 °C |
| Comparator Or Baseline | 4-Nitrobenzoic acid (240 °C) |
| Quantified Difference | 92 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Enables lower-temperature melt processing and significantly alters solvent-based crystallization and purification workflows compared to the para-isomer.
The ortho-nitro substitution imparts a distinct solubility profile, yielding an aqueous solubility of 0.75 g/100 mL (7.5 g/L) at 25 °C. This is vastly superior to the solubility of 4-nitrobenzoic acid (0.02 g/100 mL) and 3-nitrobenzoic acid (0.24 g/100 mL), fundamentally changing its partition coefficient in biphasic systems .
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 0.75 g/100 mL (7.5 g/L) |
| Comparator Or Baseline | 4-Nitrobenzoic acid (0.02 g/100 mL) |
| Quantified Difference | 37.5-fold higher aqueous solubility |
| Conditions | Water at 15-25 °C |
Crucial for designing aqueous-organic extraction protocols and optimizing reaction concentrations in biphasic solvent systems.
2-Nitrobenzoic acid serves as an exclusive precursor for the synthesis of 1H-1-hydroxyquinol-4-ones via cathodic nitro reduction. The strict ortho relationship between the nitro and carboxyl groups enables intramolecular cyclo-condensation of the hydroxylamine intermediate, a pathway structurally impossible for 3- or 4-nitrobenzoic acid[1].
| Evidence Dimension | Intramolecular cyclization capability |
| Target Compound Data | Undergoes direct reductive cyclization to N,O-heterocycles |
| Comparator Or Baseline | 3- and 4-nitrobenzoic acid (Cannot cyclize) |
| Quantified Difference | Binary (Active vs. Inactive) |
| Conditions | Cathodic reduction (e.g., BDD or lead electrodes in water-ethanol) |
Makes this exact isomer an irreplaceable building block for synthesizing quinolone-based antibiotics and specialized heterocycles.
2-Nitrobenzoic acid is the primary starting material for producing anthranilic acid (2-aminobenzoic acid) via targeted nitro reduction. This specific regiochemistry is essential for downstream synthesis of quinazolines, acridines, and various active pharmaceutical ingredients (APIs) where the ortho-nitrogen is required for ring formation .
Utilized in the sustainable electrosynthesis of naturally occurring antibiotics (e.g., Aurachin C). The ortho-nitro group is selectively reduced at a cathode to a hydroxylamine intermediate, which spontaneously cyclizes with the adjacent carboxylate to form 1H-1-hydroxyquinol-4-ones [1].
Employed as a critical precursor for ether-functionalized anthranilic acid residues. These 2-nitrobenzoic acid derivatives are assembled into polyamides to create hole-transfer molecular electrets for organic electronics, where the specific ortho-substitution enables the required co-directionally oriented electric dipoles [2].
Selected in biphasic organic syntheses where its specific pKa (~2.21) and significantly higher aqueous solubility (compared to the para-isomer) allow for precise partitioning and salt formation that cannot be achieved with less acidic, less soluble generic benzoic acids .
Irritant